2-Chloro-4-(o-tolyloxy)benzonitrile
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Overview
Description
2-chloro-4-(o-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a tolyloxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(o-tolyloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorotoluene with a suitable nitrile source under specific conditions. For example, the ammoxidation of 2-chlorotoluene in the presence of a catalyst such as V2O5/Al2O3 can yield 2-chlorobenzonitrile . This reaction typically occurs in a fixed bed reactor at atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(o-tolyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
2-chloro-4-(o-tolyloxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(o-tolyloxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzonitrile: Shares the chloro and nitrile groups but lacks the tolyloxy group.
4-(4-chloro-3-methylphenoxy)benzonitrile: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
2-chloro-4-(o-tolyloxy)benzonitrile is unique due to the presence of both the chloro and tolyloxy groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H10ClNO |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-4-(2-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H10ClNO/c1-10-4-2-3-5-14(10)17-12-7-6-11(9-16)13(15)8-12/h2-8H,1H3 |
InChI Key |
NOLQETBWRAYXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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